molecular formula C19H16N2O4S2 B2468026 N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1797600-21-5

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2468026
CAS No.: 1797600-21-5
M. Wt: 400.47
InChI Key: UWLHCPNQQMKCLO-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metallation Properties

Research on related furan and thiophene derivatives has uncovered their potential in the field of organic synthesis and metallation. For example, studies have shown that methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan can be synthesized with high yields, demonstrating their utility in generating heteroaryl-2-imidates. These compounds exhibit directed lithiation properties, revealing almost exclusive C5-lithiation, which contrasts with the C3-lithiation reported for the oxazolino functionality. Such regioselectivity highlights the synthetic utility of these heteroaryl-2-imidates in reactions with various electrophiles, offering a pathway to diverse organic compounds (Barcock et al., 1994).

Heterocyclic Compound Synthesis

Furan and thiophene derivatives serve as crucial building blocks in constructing molecules containing pyridine and pyridazine fragments. The synthesis of new biologically active compounds utilizing these moieties has been explored, with the introduction of a heterocyclic chromenone fragment altering reaction routes and leading to compounds that demonstrate significant plant-growth regulatory activity. Such research underlines the importance of furan and thiophene derivatives in developing compounds with potential agricultural applications (Aniskova et al., 2017).

Catalysis and Chemical Transformations

The aza-Piancatelli rearrangement, catalyzed by In(OTf)3, uses furan-2-yl(phenyl)methanol derivatives to synthesize benzo[b][1,4]thiazine and oxazine derivatives. This methodology features good yields, high selectivity, and low catalyst loading, showcasing the role of furan derivatives in facilitating efficient and selective chemical transformations. Such catalytic processes have potential applications in the synthesis of complex organic molecules (Reddy et al., 2012).

Solar Energy Conversion

Phenothiazine derivatives with furan as a conjugated linker have been utilized in dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. One derivative achieved a solar energy-to-electricity conversion efficiency of 6.58%, marking a significant improvement over reference cells. This research highlights the potential of furan derivatives in enhancing the efficiency of solar energy conversion technologies (Kim et al., 2011).

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-26-15-7-3-2-5-13(15)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)14-6-4-10-25-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLHCPNQQMKCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.